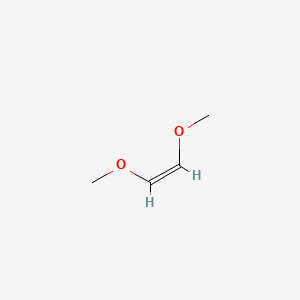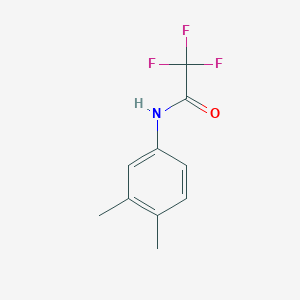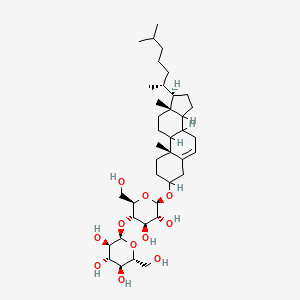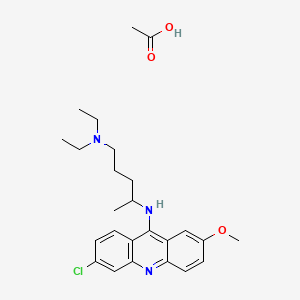
Quinacrine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinacrine acetate is a derivative of acridine, a heterocyclic compound. It has been historically used as an antimalarial drug but has found applications in various other fields due to its unique chemical properties. This compound is known for its bright yellow color and its ability to bind to nucleic acids, making it useful in biological staining and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinacrine acetate typically involves the reaction of 6-chloro-2-methoxyacridine with diethylamine in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems ensures consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Quinacrine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinacrine N-oxide.
Reduction: It can be reduced to form dihydroquinacrine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinacrine N-oxide
Reduction: Dihydroquinacrine
Substitution: Various substituted quinacrine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Quinacrine acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a fluorescent dye for staining nucleic acids in microscopy.
Medicine: Investigated for its potential use in treating diseases such as lupus erythematosus and certain types of cancer.
Industry: Used in the production of dyes and pigments due to its bright yellow color.
Wirkmechanismus
Quinacrine acetate exerts its effects primarily through its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. This compound also inhibits enzymes like phospholipase A2 and cholinesterase, contributing to its anti-inflammatory and antiparasitic properties .
Vergleich Mit ähnlichen Verbindungen
Quinacrine acetate is part of the acridine family of compounds, which includes:
Acridine orange: Used as a cytochemical stain.
Acriflavine: Employed as an antiseptic.
Amsacrine: Used as an antineoplastic agent.
Compared to these compounds, this compound is unique in its broad range of applications, from antimalarial use to potential anticancer properties. Its ability to bind to nucleic acids and inhibit various enzymes sets it apart from other acridine derivatives .
Eigenschaften
CAS-Nummer |
78901-94-7 |
|---|---|
Molekularformel |
C25H34ClN3O3 |
Molekulargewicht |
460.0 g/mol |
IUPAC-Name |
acetic acid;4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C23H30ClN3O.C2H4O2/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;1-2(3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H3,(H,3,4) |
InChI-Schlüssel |
QMFWSMZJJLEFLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CC(=O)O |
Verwandte CAS-Nummern |
83-89-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


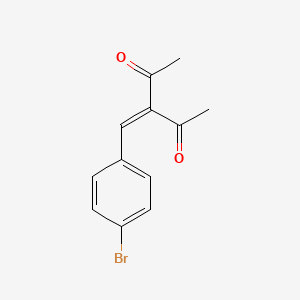
![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)

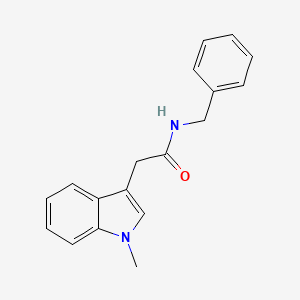
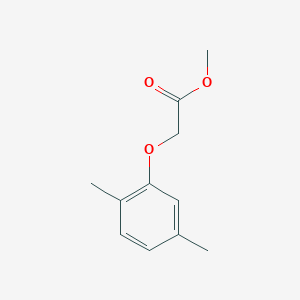
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
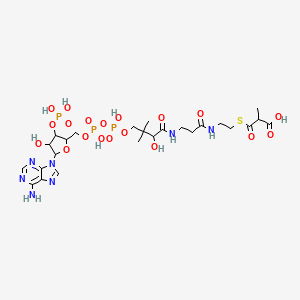
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
